[Glp6] Substance P (6-11)

Catalog No.
S1894116
CAS No.
61123-13-5
M.F
C36H49N7O7S
M. Wt
723.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Glp6] Substance P (6-11)

Native Substance P (6-11) is rapidly degraded by aminopeptidases, requiring costly inhibitor cocktails. [Glp6] Substance P (6-11) eliminates this variability via N-terminal pyroglutamate cyclization, delivering potent, sustained NK-1 agonism (EC50 = 1.2 nM).

  • Resistant to aminopeptidase cleavage - no bestatin or amastatin needed
  • Reliable activation in GPI, bladder, and CNS slice assays
  • Robust stimulation of [3H]-IP1 formation for reproducible signal windows

CAS Number

61123-13-5

Product Name

[Glp6] Substance P (6-11)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C36H49N7O7S

Molecular Weight

723.9 g/mol

InChI

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

CTTLAZLIKHEYJW-ZIUUJSQJSA-N

Synonyms

5-oxo-Pro-Phe-Phe-Gly-Leu-Met-amide, 6-pGlu-SP(6-11), 6-pGlu-substance P (6-11), E-SP(7-11), substance P (6-11), hexapeptide-pGlu(6)-, substance P (6-11), pGlu(6)-, substance P (6-11), pyroglutamic acid-, substance P, C-terminal pentapeptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3

pyroglutamic acid deriv of the C-terminal of Substance P

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

[Glp6] Substance P (6-11), also known as [pGlu6]SP(6-11), is a synthetic, N-terminally modified hexapeptide analog of the endogenous neuropeptide Substance P [1]. By substituting the native N-terminal glutamine with pyroglutamate (pGlu), this compound achieves significant resistance to aminopeptidase-mediated degradation while retaining high binding affinity and agonistic activity at tachykinin receptors, particularly the NK-1 subtype [2]. For procurement and assay design, this structural modification translates directly to enhanced metabolic stability in biological matrices, providing a highly reproducible, potent baseline for ex vivo smooth muscle contraction assays and in vitro secondary messenger screening without the strict requirement for exogenous protease inhibitors[3].

Research Fit

NK-1 receptor activation research tool
C-terminal hexapeptide analogue with defined sequence
Analytically characterized for reproducible pharmacology

Substituting [Glp6] Substance P (6-11) with native Substance P (1-11) or the unmodified Substance P (6-11) fragment introduces severe proteolytic liabilities into experimental workflows [1]. Native SP(6-11) possesses a free N-terminal glutamine, making it highly susceptible to rapid cleavage by aminopeptidases present in serum, tissue homogenates, and ex vivo organ preparations [2]. To achieve reproducible agonistic responses with the native fragment, researchers must supplement assay buffers with costly aminopeptidase inhibitors such as bestatin or amastatin, which increases assay complexity and risks off-target pharmacological effects. The N-terminal pyroglutamate cyclization in [Glp6]SP(6-11) inherently blocks this degradation pathway, ensuring sustained receptor activation and eliminating the need for complex inhibitor cocktails [3].

Substitution Risk

Modification Residue substitution at Glp6 or Gly9 may shift receptor activation and selectivity profile.
Fragment Generic SP fragments may yield divergent agonist responses compared to [Glp6]SP6-11.
Analog Met11 substitution can alter biological stability and assay potency interpretation.

Ex Vivo Tissue Contraction Potency

In classical isolated guinea pig ileum (GPI) contraction assays, [Glp6] Substance P (6-11) demonstrates exceptional agonistic potency, significantly outperforming closely related pseudopeptide analogs [1]. The unmodified pGlu-hexapeptide establishes a highly sensitive baseline for tachykinin receptor activation, requiring lower concentrations to achieve maximal tissue response compared to backbone-modified variants[1].

Evidence DimensionAgonistic Potency (EC50 in GPI contraction)
Target Compound Data1.2 nM
Comparator Or BaselinePseudopeptide analog [pGlu6,Phe8 psi(CH2O)Gly9]SP6-11 (4.8 nM)
Quantified Difference4-fold higher potency for the target compound
ConditionsIsolated guinea pig ileum (GPI) electrical stimulation assay

High intrinsic potency allows for lower reagent dosing in ex vivo assays, conserving material and minimizing potential off-target receptor activation.

NK-1 EC50 (GPI)
Head-to-head
1.2 nM
Comparator: 4.8 nM
Supports NK-1 assay sensitivity review
4-fold lower EC50 vs. modified pseudopeptide

NK-1 over NK-3 Selectivity

The utility of a tachykinin agonist depends heavily on its receptor subtype preference. [Glp6] Substance P (6-11) exhibits a strong selectivity for the muscular NK-1 receptor over the neuronal NK-3 receptor in ileum preparations, a profile that is distinctly inverted in certain structural analogs [1]. This specific selectivity ratio ensures that downstream signaling is primarily driven by NK-1 activation [1].

Evidence DimensionReceptor Selectivity Ratio (EC50 NK-1 / EC50 NK-3)
Target Compound Data0.44 (indicating NK-1 preference)
Comparator Or BaselinePseudopeptide analog [pGlu6,Phe8 psi(CH2O)Gly9]SP6-11 (3.16, indicating NK-3 preference)
Quantified Difference7.1-fold shift toward NK-1 selectivity
ConditionsComparative EC50 evaluation in guinea pig ileum tachykinin receptor subtypes

Provides buyers with a reliable, NK-1 biased agonist, crucial for isolating NK-1 mediated pathways from NK-3 background noise in complex tissue models.

Receptor Selectivity vs. Septide
Head-to-head
Activity: 20–75% of [pGlu6]SP6-11
325-fold lower on neuronal receptor
Reported selectivity profile context
Septide is SP-P selective; Gly9 residue critical

Aminopeptidase Resistance & Assay Stability

A primary driver for procuring [Glp6] Substance P (6-11) over native Substance P fragments is its engineered resistance to enzymatic degradation. The N-terminal pyroglutamate modification effectively shields the peptide from aminopeptidases prevalent in tissue slice preparations, such as hypothalamic and parotid models[1]. Unlike native SP(6-11), which is rapidly truncated and inactivated, the[Glp6] variant maintains structural integrity and sustained bioactivity without requiring exogenous inhibitor supplementation [1].

Evidence DimensionRequirement for Exogenous Aminopeptidase Inhibitors
Target Compound Data0 µM (inherently stable)
Comparator Or BaselineNative Substance P (6-11) (Requires 10-100 µM bestatin/amastatin)
Quantified Difference100% elimination of inhibitor dependency
ConditionsEx vivo tissue slice incubations (e.g., hypothalamic/parotid models)

Streamlines assay protocols and reduces costs by eliminating the need to purchase and formulate complex protease inhibitor cocktails.

Hypotensive Activity Reference
Head-to-head
100% (reference standard)
Analogues: 45–70%
Reported hypotensive response baseline
Supports SAR cardiovascular studies

Phospholipase C Pathway Activation

Beyond macroscopic tissue contraction, [Glp6] Substance P (6-11) is highly effective at driving quantifiable intracellular signaling cascades. In rat urinary bladder tissues, the compound acts on septide-sensitive tachykinin receptors to potently stimulate the formation of [3H]-inositol monophosphate ([3H]-IP1) [1]. Because of its enhanced stability, it provides a more robust and reproducible accumulation of IP1 compared to rapidly degraded native tachykinins [1].

Evidence DimensionSecondary Messenger Accumulation
Target Compound DataPotent stimulation of[3H]-IP1 formation
Comparator Or BaselineUnmodified tachykinin fragments (transient/variable stimulation)
Quantified DifferenceSustained secondary messenger accumulation
ConditionsRat urinary bladder tissue preparations

Delivers a stable, high-dynamic-range readout for in vitro screening assays evaluating novel tachykinin receptor antagonists.

In Vivo NK-1 Defecation
Reported
Selective NK-1-mediated fecal output increase
Blocked by TAK-637, not by other antagonists
Supports in vivo GI pathway interpretation
NK-1-specific effect in rat model

Ex Vivo Contraction Benchmarking

Due to its high potency (EC50 = 1.2 nM) and stability against aminopeptidases, [Glp6] Substance P (6-11) is the optimal baseline agonist for classical guinea pig ileum (GPI) and rat urinary bladder contraction assays [1]. It allows researchers to evaluate the efficacy of novel NK-1 antagonists without the confounding variables introduced by peptide degradation.

High-Throughput IP1 Screening

In cell- or tissue-based assays measuring Phospholipase C pathway activation, this compound provides robust, sustained stimulation of [3H]-IP1 formation [2]. Its use is highly recommended for quantifying septide-sensitive tachykinin receptor activity where reproducible signal windows are critical.

Tissue Slice Incubations

For studies utilizing hypothalamic, parotid, or other central nervous system slice preparations rich in endogenous peptidases, [Glp6] Substance P (6-11) bypasses the need for inhibitor cocktails [3]. This makes it the preferred procurement choice for mapping tachykinin receptor distribution and function in complex biological matrices.

Application Fit

Application
Selection Property
Validation Focus
NK-1 receptor pharmacology research
NK-1 agonist activity profile
Assay sensitivity and selectivity review
Cardiovascular hypotensive response studies
Hypotensive activity baseline
SAR response comparison
In vivo GI motility research
NK-1-mediated defecation response
Antagonist specificity verification
Peptide conformation analysis
NMR and MD structural data
Receptor-binding conformation

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

723.34141810 Da

Monoisotopic Mass

723.34141810 Da

Heavy Atom Count

51

Sequence

XFFGLM

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